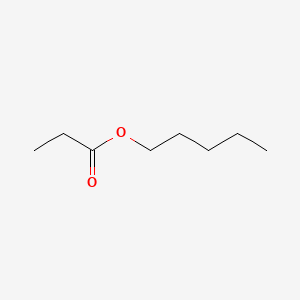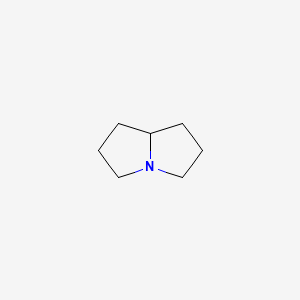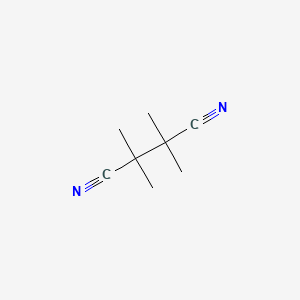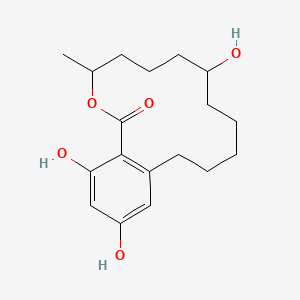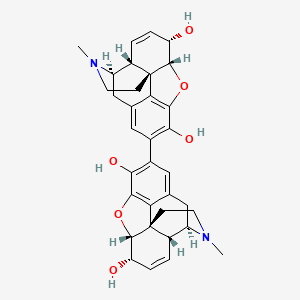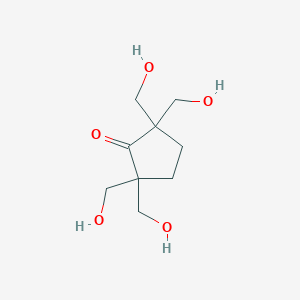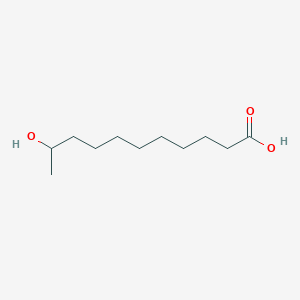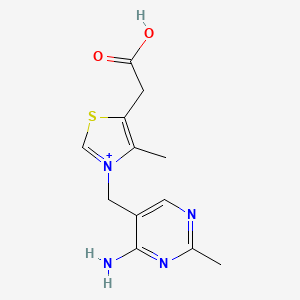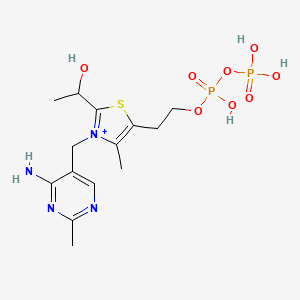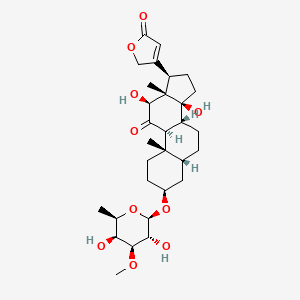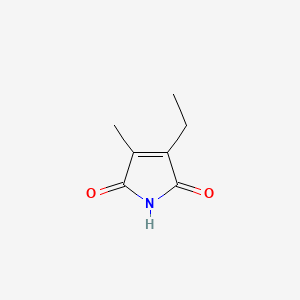
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione
Descripción general
Descripción
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione, also known as EMPD, is a pyrrole derivative that has attracted significant attention from the scientific community due to its potential use in various fields, including medicine, agriculture, and materials science. EMPD is a versatile compound that can be synthesized using different methods, and its unique properties make it a promising candidate for a wide range of applications.
Aplicaciones Científicas De Investigación
Inhibitors of Glycolic Acid Oxidase
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione derivatives have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic 4-substituents, are potent, competitive inhibitors of porcine liver GAO in vitro. Their inhibition activity has implications in reducing urinary oxalate levels in ethylene glycol-fed rats, which is significant for medical research (Rooney et al., 1983).
Co-crystallization Studies
A study on the crystallization of 3-ethyl-4-methyl-3-pyrrolin-2-one resulted in 1:1 co-crystals of this compound with 3-ethyl-4-methyl-3-pyrroline-2,5-dione. This research contributes to the understanding of molecular structures and interactions, essential in the field of crystallography and material science (Gehman et al., 2019).
Application in Polymer Solar Cells
This compound derivatives are used in the synthesis of novel alcohol-soluble n-type conjugated polyelectrolytes for applications as an electron transport layer in inverted polymer solar cells. These materials, due to their electron-deficient nature and planar structure, demonstrate high conductivity and electron mobility, enhancing the power conversion efficiency of solar cells (Hu et al., 2015).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including those structurally similar to this compound, are effective organic inhibitors of carbon steel corrosion in hydrochloric acid medium. These derivatives increase in inhibition efficiency with concentration and are primarily controlled by a chemisorption process (Zarrouk et al., 2015).
Optoelectronic Materials
Symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized and characterized for potential application in novel organic optoelectronic materials. Their photophysical properties, such as absorption and emission bands, make them suitable for use in biological systems and as acid–base indicators (Zhang et al., 2014).
Propiedades
IUPAC Name |
3-ethyl-4-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-5-4(2)6(9)8-7(5)10/h3H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBICSJJYOPOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174021 | |
| Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20189-42-8 | |
| Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020189428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ETHYL-4-METHYL-1H-PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5G691PF96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione contribute to the aroma profile of pandan leaves?
A: Research suggests that this compound is not naturally found in fresh pandan leaves ( Pandanus amaryllifolius). Instead, it forms during heating, particularly under specific conditions. A study found that adding amino acids like glutamic acid, proline, or ornithine to pandan samples before heating increased the concentration of this compound in the final heated product. This suggests that these amino acids, present in varying amounts in pandan leaves, likely play a role in the formation of this compound and contribute to the complex aroma profile of cooked pandan.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



